molecular formula C11H14O B1616533 2-Mesitylacetaldehyde CAS No. 58047-52-2

2-Mesitylacetaldehyde

Cat. No.: B1616533
CAS No.: 58047-52-2
M. Wt: 162.23 g/mol
InChI Key: HXMXUWHNVNPJRR-UHFFFAOYSA-N
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Description

2-Mesitylacetaldehyde is an organic compound with the molecular formula C11H14O. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an acetaldehyde moiety. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mesitylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride, followed by oxidation of the resulting 2-mesitylacetone. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions.

Another method involves the direct formylation of mesitylene using a Vilsmeier-Haack reaction, where mesitylene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Mesitylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-mesitylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-mesitylethanol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones when reacted with amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Amines or hydrazines in the presence of acid catalysts.

Major Products

    Oxidation: 2-Mesitylacetic acid.

    Reduction: 2-Mesitylethanol.

    Substitution: Imines or hydrazones.

Scientific Research Applications

2-Mesitylacetaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Its derivatives are used in the study of enzyme mechanisms and as probes for biological systems.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: Research into its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-mesitylacetaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, such as nucleophilic addition and substitution .

In biological systems, this compound and its derivatives can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved depend on the structure of the derivative and the biological context .

Comparison with Similar Compounds

2-Mesitylacetaldehyde can be compared with other aldehydes and ketones, such as benzaldehyde and acetophenone.

    Benzaldehyde: Similar to this compound, benzaldehyde contains an aromatic ring with an aldehyde group.

    Acetophenone: Acetophenone has a similar structure to this compound but contains a ketone group instead of an aldehyde group.

The unique feature of this compound is the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its chemical behavior and reactivity compared to simpler aldehydes and ketones .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMXUWHNVNPJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306240
Record name Mesitylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58047-52-2
Record name NSC174748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174748
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesitylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trimethylphenyl)acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

2-Mesitylethanol (0.99 g, 6.0 mmol) was dissolved in DCM (10.0 mL, dry) and cooled to 0° C. 1,1,1-Tris(acetyloxy)-1λ5,2-benziodoxol-3(1H)-one (Dess-Martin periodinane) in DCM (15 wt %, 2.80 g, 6.60 mmol) was added dropwise over a period of 20 mins. The ice bath was removed and the reaction mixture was stirred at rt for 4 h. NaOH (2N, 5 mL) was added to the mixture and it was diluted with water (5 mL). The layers were separated and the organic layer was washed with water, dried over Na2SO4, and evaporated. The residue was purified by column chromatography on silica gel using heptane and EtOAc as eluant giving the title compound (0.69 g, 71%). 1H NMR (CDCl3, 400 MHz) δ 9.68-9.65 (m, 1H), 6.94-6.90 (m, 2H), 3.75-3.71 (m, 2H), 2.29 (s, 3H), 2.27 (s, 6H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.8 g
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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